3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with 2-methyl-3-nitroaniline under acidic or basic conditions to form the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of amino-quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone is unique due to its combination of functional groups and the quinazolinone core. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H19BrN4O5 |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
3-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H19BrN4O5/c1-23(15-6-5-7-16(12-15)28(31)32)26-19-9-4-3-8-17(19)22(30)27(23)25-13-14-10-18(24)21(29)20(11-14)33-2/h3-13,26,29H,1-2H3/b25-13+ |
InChI Key |
WBBDRLYXNCTPRP-DHRITJCHSA-N |
Isomeric SMILES |
CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=C(C(=C3)Br)O)OC)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1N=CC3=CC(=C(C(=C3)Br)O)OC)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.